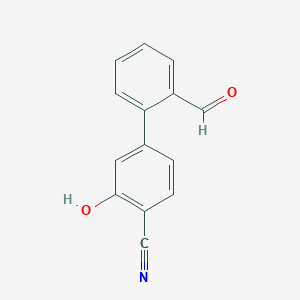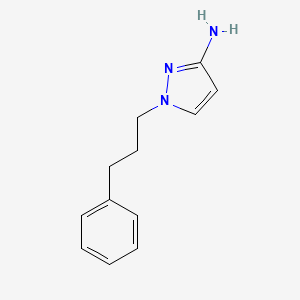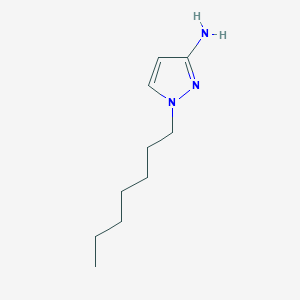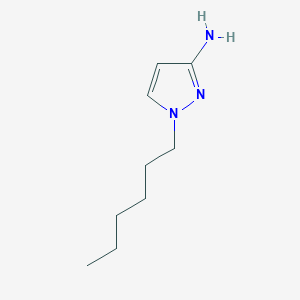![molecular formula C12H8N4O3 B6320439 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240577-47-2](/img/structure/B6320439.png)
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile, also known as 4-NPA, is a synthetic compound that has been used in scientific research for its potential applications in a variety of different fields. It is a nitro-pyrazole derivative, which is a type of organic compound that is composed of nitrogen, carbon, and hydrogen atoms. 4-NPA is a colorless crystalline solid with a melting point of 105°C and a molecular weight of 207.2 g/mol. It is soluble in water and ethanol, making it an ideal choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including the one , have shown promising results in the treatment of parasitic diseases such as leishmaniasis and malaria. The compound’s efficacy against Leishmania aethiopica and Plasmodium berghei has been highlighted, with significant inhibition effects observed in studies . This suggests potential for development into antiparasitic medications.
Molecular Docking and Drug Design
The molecular structure of pyrazole derivatives allows for effective molecular docking, which is a method used to predict the interaction between a molecule and a target protein. This compound has been studied for its binding affinity to proteins related to leishmaniasis, providing insights into new drug designs .
Neuroprotective Agent Potential
Pyrazoline derivatives, which are closely related to pyrazoles, have been investigated for their potential as neuroprotective agents. They show promise in the treatment of neurological disorders linked to acetylcholinesterase, such as Parkinson’s Disease (PD) and other age-related disorders .
Mecanismo De Acción
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the compound may target specific enzymes or proteins in these organisms.
Mode of Action
It’s possible that the compound interacts with its targets through intermolecular n-h···n interactions , which could disrupt normal cellular processes in the target organisms.
Biochemical Pathways
Similar compounds have been found to affect the cholinergic synapsis in vertebrates , which could potentially be a pathway affected by this compound.
Pharmacokinetics
The presence of a methyl protons of acetyl group attached to nitrogen of the pyrazole ring could potentially influence its pharmacokinetic properties.
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile. For instance, similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Propiedades
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMPOIRBGXNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)







